2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride
Description
2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine hydrochloride (CAS RN: 1986791-73-4) is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 2-aminoethyl group and methyl groups at positions 5 and 7 of the pyrimidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and chemical research applications. The compound is cataloged as a building block in drug discovery, with suppliers like Fujifilm Wako Pure Chemical Corporation listing it under room-temperature storage conditions . Its molecular weight is 227.7 g/mol, and its structure is characterized by NMR and spectral data .
Properties
IUPAC Name |
2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5.ClH/c8-3-2-6-10-7-9-4-1-5-12(7)11-6;/h1,4-5H,2-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKOWGANURGBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CCN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895436-40-4 | |
| Record name | 2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scale-up reactions under optimized conditions. The use of microwave irradiation and mechanochemical methods can be adapted for large-scale synthesis, ensuring high efficiency and yield. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as JAK1, JAK2, and PHD-1 . These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2-aminoethyl group in the target compound and compound 97 introduces a basic amine, critical for binding to biological targets like PfDHODH.
- Core Modifications : Replacing the pyrimidine ring with a triazole (e.g., ) reduces aromaticity and alters electronic properties, impacting target affinity.
Pharmacological Activity
Antimicrobial and Herbicidal Activity
- Herbicidal Activity : Triazolopyrimidines with methoxy and methylthio groups () exhibit herbicidal properties, though the target compound lacks these substituents .
- Antimicrobial Potential: Compounds with thioether linkages (e.g., ) or chlorophenyl groups () demonstrate broad-spectrum activity, suggesting the target compound could be modified for similar applications.
Physicochemical Properties
Biological Activity
The compound 2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine; hydrochloride is a derivative of triazolo-pyrimidine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer and antimicrobial properties.
- Chemical Formula : C7H8ClN5
- Molecular Weight : 195.63 g/mol
- IUPAC Name : 2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine hydrochloride
Synthesis
The synthesis of triazolo-pyrimidines typically involves cyclization reactions from appropriate precursors. Methods include:
- PIFA-mediated intramolecular annulation : This method allows for the formation of triazolo-pyrimidines under mild conditions with high yields.
- Copper-catalyzed oxidative coupling : This environmentally friendly method facilitates the formation of various functionalized triazoles from readily available starting materials .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine. A notable compound derived from this class exhibited significant antiproliferative effects against gastric cancer cell lines (MGC-803). The mechanism of action includes:
- Induction of G0/G1 phase arrest in the cell cycle.
- Activation of both intrinsic and extrinsic apoptosis pathways through mitochondrial dysfunction and upregulation of pro-apoptotic proteins such as Bax and p53 .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| 6i | 0.96 | 38 (over GES-1) |
Antimicrobial Activity
The compound also shows promising antimicrobial properties . A study evaluated its effectiveness against various bacterial strains, particularly focusing on ESKAPE pathogens. The results indicated variable potency against Gram-positive and Gram-negative bacteria .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 16 μg/mL |
| Klebsiella pneumoniae | 32 μg/mL |
Case Studies
- Anticancer Study : A compound derived from this class demonstrated a significant reduction in colony formation and migration in MGC-803 cells. The study indicated that the compound could serve as a template for developing new anticancer agents .
- Antimicrobial Screening : In a comparative study against standard antibiotics like Streptomycin and Nystatin, the synthesized triazolo-pyrimidine derivatives showed moderate activity against various bacterial strains, suggesting their potential as new antimicrobial agents .
Q & A
Basic: What are the standard synthesis protocols for 2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine hydrochloride, and how are yields optimized?
Methodological Answer:
The synthesis typically involves condensation reactions between aminotriazole derivatives and pyrimidine precursors. For example, a method described by Shah and Rojivadiya () involves fusing aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) for 10–12 minutes. Key steps include:
- Temperature control : Maintaining precise reaction temperatures (e.g., reflux conditions) to avoid side reactions.
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency.
- Purification : Crystallization from ethanol ensures high purity (>95%) .
Yields are optimized by adjusting stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and using inert atmospheres to prevent oxidation .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR are used to verify the triazolo-pyrimidine core and ethanamine side chain. For example, the NMR spectrum shows characteristic peaks for aromatic protons (δ 7.5–8.5 ppm) and the ethylamine group (δ 2.8–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 533 for derivatives) and fragmentation patterns .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., ±0.3% deviation) .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
Contradictions often arise from assay-specific variables. A systematic approach includes:
- Dose-response validation : Testing the compound at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Target-specific assays : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., ) for direct target interactions .
- Counter-screening : Evaluate off-target effects using kinase profiling panels or cytotoxicity assays (e.g., IC in HEK293 cells) .
- Structural validation : Cross-check with X-ray crystallography or molecular docking to confirm binding modes .
Advanced: What strategies are effective for modifying the compound to enhance its pharmacological properties?
Methodological Answer:
- Functional group substitution : Replace the ethanamine group with bulkier substituents (e.g., benzyl or trifluoromethyl groups) to improve metabolic stability. This requires nucleophilic substitution reactions under anhydrous conditions .
- Acylation : React the primary amine with acyl chlorides (e.g., acetyl chloride) in chloroform with triethylamine as a base to generate amide derivatives .
- Heterocycle fusion : Use α-bromoketones to synthesize imidazo-triazolopyrimidine hybrids, enhancing binding to adenosine receptors .
Advanced: How can computational methods guide the design of derivatives with improved selectivity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases or GPCRs). Prioritize derivatives with hydrogen bonds to key residues (e.g., Asp80 in PDE4) .
- QSAR modeling : Train models on IC data to identify critical descriptors (e.g., logP, polar surface area) that correlate with activity .
- ADMET prediction : Tools like SwissADME assess permeability (e.g., Caco-2 > 5 × 10 cm/s) and cytochrome P450 inhibition risks .
Basic: What are the key challenges in scaling up laboratory synthesis to multi-gram quantities?
Methodological Answer:
- Reaction scalability : Transition from batch to flow chemistry for exothermic reactions (e.g., using microreactors to control temperature) .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .
- Quality control : Implement in-line HPLC monitoring to ensure purity >98% during continuous production .
Advanced: How can researchers address solubility limitations in in vivo studies?
Methodological Answer:
- Salt formation : Convert the hydrochloride salt to a mesylate or tosylate derivative using methanesulfonic acid or p-toluenesulfonic acid in acetone .
- Prodrug design : Synthesize phosphate esters via reaction with phosphoryl chloride, improving aqueous solubility for intravenous administration .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) using thin-film hydration .
Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?
Methodological Answer:
- Parallel synthesis : Generate a library of 50–100 derivatives with systematic variations (e.g., substituents at positions 2 and 7) using automated liquid handlers .
- Statistical analysis : Apply partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ values) with bioactivity .
- Crystallographic validation : Solve co-crystal structures of top derivatives with target proteins (e.g., PDB deposition) to validate SAR hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
